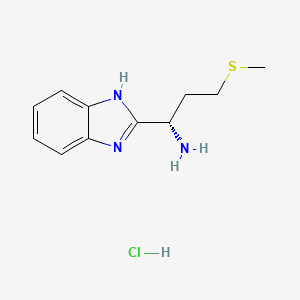
(1S)-1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPAN-1-AMINE HYDROCHLORIDE is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S)-1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodiazole core, which is commonly associated with various biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄ClN₂S
- Molecular Weight : 240.76 g/mol
The biological activity of this compound primarily stems from its interaction with specific molecular targets within cells. It is believed to act through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that play critical roles in cellular processes, thereby affecting cell proliferation and survival.
- Modulation of Signaling Pathways : It can influence various signaling pathways that are crucial for cell growth and differentiation.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 23–33 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 10–33 | Induction of apoptosis and cell cycle arrest |
These findings suggest that the compound may serve as a potential therapeutic agent in treating breast cancer by targeting microtubule dynamics, which is critical for mitosis.
Case Studies
Several studies have investigated the biological activity of related compounds in the benzodiazole series, providing insights into their therapeutic potential:
- Study on Tubulin Interaction : A study published in MDPI reported that compounds with similar structures inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells. This was evidenced by flow cytometry and confocal microscopy analyses showing significant disruption in microtubule organization following treatment with these compounds .
- Antitumor Activity in Vivo : Another research effort demonstrated the antitumor efficacy of benzodiazole derivatives in xenograft models. The results indicated that these compounds significantly reduced tumor growth and improved survival rates in treated mice compared to control groups .
Safety and Toxicity
While exploring the therapeutic potential, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that it may cause skin irritation and has harmful effects if ingested . Therefore, careful dosage and administration protocols must be established during clinical evaluations.
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZSQOAJJKVGE-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C1=NC2=CC=CC=C2N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














